

physical and chemical properties of (3R,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R,5S)-3,5-Dimethylmorpholine

Cat. No.: B1339807

[Get Quote](#)

(3R,5S)-3,5-Dimethylmorpholine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of **(3R,5S)-3,5-Dimethylmorpholine**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential experimental protocols, and visualizes its relevance in significant signaling pathways.

Core Physical and Chemical Properties

(3R,5S)-3,5-Dimethylmorpholine, also known as cis-3,5-Dimethylmorpholine, is a chiral organic compound. Its properties are summarized in the tables below.

Identifier	Value	Source
IUPAC Name	(3R,5S)-3,5-dimethylmorpholine	N/A
Synonyms	cis-3,5-Dimethylmorpholine	[1]
CAS Number	45597-00-0	[2]
Molecular Formula	C ₆ H ₁₃ NO	[3]
Molecular Weight	115.17 g/mol	[3]

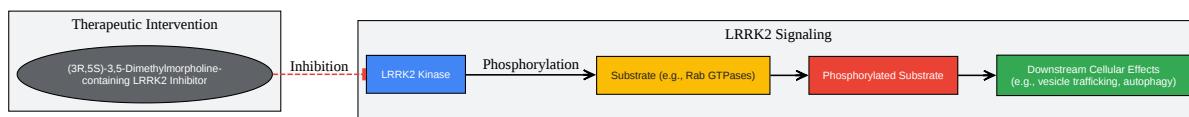
Physical Property	Value	Source
Appearance	Liquid	[4]
Boiling Point	151 °C	N/A
Melting Point	-85 °C (for the related cis-2,6-dimethylmorpholine)	[5] [6]
Density	0.862 g/cm ³	N/A
Flash Point	50 °C	[4]
Solubility	Soluble in water and common organic solvents.	N/A

Experimental Protocols

Synthesis of Chiral Morpholine Derivatives

A general methodology for the synthesis of chiral morpholines involves the cyclization of optically pure N-allyl-β-amino alcohols using bromine. This halocyclization reaction provides a route to highly substituted chiral morpholines. The reaction is typically performed under a nitrogen atmosphere at low temperatures (e.g., -78 °C) in a solvent such as dichloromethane. The reaction is quenched with a base, and the product is purified by chromatography.

Purification of cis-Dimethylmorpholine

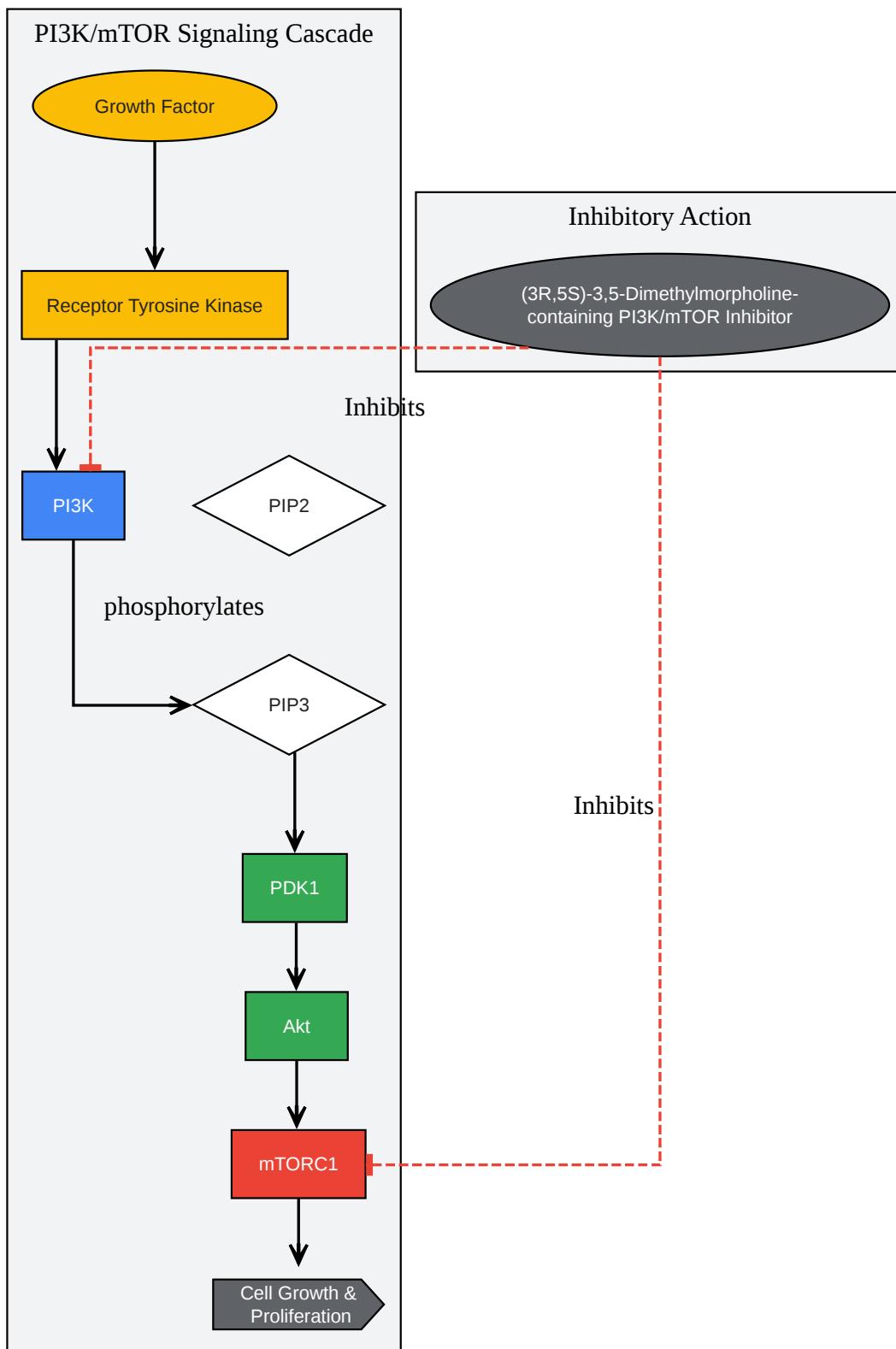

A common method for the purification of cis-dimethylmorpholine isomers involves crystallization. The crude product can be dissolved in a suitable solvent, such as ethyl acetate or isopropyl acetate, and treated with an acid (e.g., propionic acid or acetic acid) to form the corresponding salt. The salt is then crystallized, collected by filtration, and dried. The purified cis-dimethylmorpholine can be liberated from its salt by treatment with a base.

Role in Drug Development and Signaling Pathways

The dimethylmorpholine moiety is a key structural feature in several classes of kinase inhibitors, highlighting its importance in drug discovery and development.

LRRK2 Inhibition

The 2,5-dimethylmorpholine ring is a component of selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. LRRK2 inhibitors are being investigated as potential therapeutic agents for this neurodegenerative disorder. The signaling pathway involving LRRK2 is complex, but its inhibition is a key therapeutic strategy.


[Click to download full resolution via product page](#)

Caption: LRRK2 Kinase Inhibition Pathway.

PI3K/mTOR Inhibition

Derivatives of 3,5-dimethylmorpholine have also been incorporated into dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).^[7] The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival,

and its dysregulation is implicated in various cancers. Dual inhibitors targeting this pathway are a promising strategy in oncology.

[Click to download full resolution via product page](#)

Caption: PI3K/mTOR Signaling Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylmorpholine | 123-57-9 | Benchchem [benchchem.com]
- 2. CAS 45597-00-0 | cis-3,5-dimethylmorpholine - Synblock [synblock.com]
- 3. (3S,5S)-3,5-Dimethylmorpholine | C6H13NO | CID 11768549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of (3R,5S)-3,5-Dimethylmorpholine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339807#physical-and-chemical-properties-of-3r-5s-3-5-dimethylmorpholine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com